molecular formula C9H14O4 B13917124 Methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate

Methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate

Cat. No.: B13917124
M. Wt: 186.20 g/mol
InChI Key: WCOQBJIHBJGQQI-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered heterocyclic compounds containing one oxygen atom in the ring This particular compound is characterized by its unique structure, which includes a hydroxyl group, a methyl ester group, and two methyl groups on the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-6,6-dimethyl-2H-pyran-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid can yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate.

    Reduction: Formation of 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-methanol.

    Substitution: Formation of various substituted pyran derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry for the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-δ2-dihydropyran: Similar structure but lacks the hydroxyl and ester groups.

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Contains a furan ring instead of a pyran ring.

Uniqueness

Methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate is unique due to the presence of both hydroxyl and ester functional groups on the pyran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 4-hydroxy-6,6-dimethyl-2,5-dihydropyran-3-carboxylate

InChI

InChI=1S/C9H14O4/c1-9(2)4-7(10)6(5-13-9)8(11)12-3/h10H,4-5H2,1-3H3

InChI Key

WCOQBJIHBJGQQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(CO1)C(=O)OC)O)C

Origin of Product

United States

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